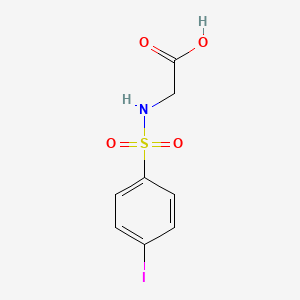
N-(4-iodo-benzenesulfonyl)-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-benzenesulfonyl)-glycine is an organic compound that features a glycine moiety attached to a 4-iodobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-benzenesulfonyl)-glycine typically involves the reaction of 4-iodobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
IC6H4SO2Cl+NH2CH2COOH→IC6H4SO2NHCH2COOH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
N-(4-iodo-benzenesulfonyl)-glycine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki or Heck coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the sulfonyl group.
科学的研究の応用
N-(4-iodo-benzenesulfonyl)-glycine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties
作用機序
The mechanism of action of N-(4-iodo-benzenesulfonyl)-glycine involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. The iodine atom can also participate in halogen bonding, which can influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-Iodobenzenesulfonyl Chloride: A precursor in the synthesis of N-(4-iodo-benzenesulfonyl)-glycine.
4-Bromobenzenesulfonyl Chloride: Similar structure but with a bromine atom instead of iodine.
4-Chlorobenzenesulfonyl Chloride: Similar structure but with a chlorine atom instead of iodine
Uniqueness
This compound is unique due to the presence of both the glycine moiety and the 4-iodobenzenesulfonyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
生物活性
N-(4-iodo-benzenesulfonyl)-glycine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group and an iodine atom attached to a glycine backbone. This structure allows for various chemical reactions, including substitution and coupling reactions, which are crucial for its application in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. Additionally, the iodine atom can participate in halogen bonding, which may influence the compound's biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, modifications to the glycine moiety can enhance hydrophobicity and improve antiviral activity against viruses such as HIV and VSV (Vesicular Stomatitis Virus). In one study, specific derivatives demonstrated IC50 values around 2 μM, indicating significant antiviral potential .
Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activities against various pathogens. For example, derivatives of sulfonamide compounds have demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Case Studies
- Antiviral Efficacy : A study investigated the structural modifications of glycine derivatives to enhance their antiviral properties. The introduction of hydrophobic fatty acid chains at the NH2 group of the glycine moiety significantly improved the compound's efficacy against viral infections .
- Antimicrobial Activity : Another research focused on the antimicrobial effects of sulfonamide derivatives, including those related to this compound. The findings indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Data Tables
特性
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFTSBDVJYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














